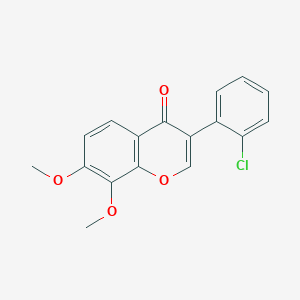
3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide, also known as CMNB, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide involves its ability to bind to the active site of the targeted enzyme or protein, thereby inhibiting its activity. The binding of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide to the active site is mediated by specific interactions between the molecule and the amino acid residues of the enzyme or protein.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide depend on the specific enzyme or protein that it targets. Inhibition of CK2 by 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. Inhibition of PP5 by 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide has been shown to enhance the response of cells to DNA damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide in lab experiments is its specificity towards certain enzymes and proteins. This allows for targeted inhibition of specific cellular processes. However, one of the limitations of using 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the use of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide in scientific research. One potential application is in the development of new cancer therapies, as the inhibition of CK2 by 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide has shown promising results in inducing apoptosis in cancer cells. Another potential application is in the study of DNA damage response pathways, as the inhibition of PP5 by 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide has been shown to enhance the response of cells to DNA damage. Additionally, further research is needed to investigate the potential toxicity of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide and to develop safer and more effective inhibitors of targeted enzymes and proteins.
Synthesis Methods
The synthesis of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide involves a series of chemical reactions. The starting material for the synthesis is 2-methoxy-5-methylphenol, which is then converted to 3-chloro-4-nitrobenzamide through a series of reactions. The final step involves the introduction of a chlorine atom to the 3-position of the benzene ring, resulting in the formation of 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide.
Scientific Research Applications
3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide has been extensively used in scientific research due to its inhibitory effects on certain enzymes and proteins. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell growth and differentiation. 3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide has also been shown to inhibit the activity of the protein phosphatase PP5, which is involved in the regulation of various signaling pathways.
properties
IUPAC Name |
3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-6-14(22-2)12(7-9)17-15(19)10-4-5-13(18(20)21)11(16)8-10/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQBLMDZVNSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-methoxy-5-methylphenyl)-4-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2-chloro-4-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5760474.png)



![5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)
![2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B5760522.png)




![ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5760562.png)